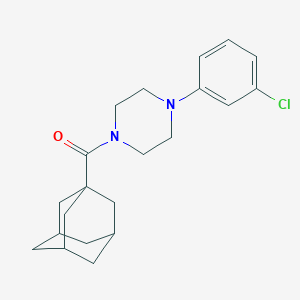
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is a synthetic compound that combines the structural features of adamantane, piperazine, and a ketone group Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane and piperazine precursors. One common method involves the following steps:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a hydroxyl or halogen group.
Formation of Piperazine Derivative: Piperazine is modified to introduce a substituent at the nitrogen atom.
Coupling Reaction: The adamantane and piperazine derivatives are then coupled using a suitable coupling reagent, such as a carbonyl compound, to form the final ketone product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the piperazine moiety can facilitate binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used as antipsychotic drugs.
Uniqueness
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct physical and chemical properties. This combination can result in enhanced stability, bioavailability, and potential biological activity compared to other compounds .
Properties
Molecular Formula |
C21H27ClN2O |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-adamantyl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27ClN2O/c22-18-2-1-3-19(11-18)23-4-6-24(7-5-23)20(25)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 |
InChI Key |
XQHUAJZFAQXNAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















